2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antituberculosis properties . The unique structure of 1,3,4-thiadiazole derivatives makes them valuable in various scientific research and industrial applications.
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often involve refluxing the mixture until the reaction is complete, as indicated by thin-layer chromatography (TLC) . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include p-benzoquinone for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with p-benzoquinone can lead to the formation of new 1,3,4-thiadiazole derivatives .
Scientific Research Applications
This compound has several scientific research applications, particularly in medicinal chemistry. It has been evaluated for its urease inhibitory activity, which is crucial for the treatment of infections caused by Helicobacter pylori . Additionally, 1,3,4-thiadiazole derivatives have been studied for their potential use as antimicrobial, anti-inflammatory, and antituberculosis agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, its urease inhibitory activity is attributed to its ability to bind to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is essential for the survival of Helicobacter pylori in the gastric mucosa . The compound’s structure allows it to form stable interactions with the enzyme, leading to effective inhibition.
Comparison with Similar Compounds
Compared to other 1,3,4-thiadiazole derivatives, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide exhibits unique properties due to its specific substituents. Similar compounds include 2-amino-5-mercapto-1,3,4-thiadiazole and 2-amino-5-trifluoromethyl-1,3,4-thiadiazole . These compounds share the core 1,3,4-thiadiazole structure but differ in their substituents, leading to variations in their biological activities and chemical reactivity. The presence of the 2,4,6-trimethylphenyl group in this compound enhances its lipophilicity and potential interactions with biological targets.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-7-4-8(2)11(9(3)5-7)15-10(18)6-19-13-17-16-12(14)20-13/h4-5H,6H2,1-3H3,(H2,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKANVQWHWBRCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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